molecular formula C23H31N3O2 B592937 AKB48 N-(5-hydroxypentyl) metabolite CAS No. 1778734-77-2

AKB48 N-(5-hydroxypentyl) metabolite

Cat. No.: B592937
CAS No.: 1778734-77-2
M. Wt: 381.5 g/mol
InChI Key: JHUVNYPOUNCRTP-UHFFFAOYSA-N
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Description

AKB48 N-(5-hydroxypentyl) metabolite: is a synthetic cannabinoid metabolite. It is structurally related to the parent compound AKB48, also known as APINACA. Synthetic cannabinoids are a class of compounds that mimic the effects of delta-9-tetrahydrocannabinol, the active component of cannabis. This compound is characterized by the presence of a hydroxyl group on the fifth carbon of the pentyl chain .

Mechanism of Action

Target of Action

The primary targets of AKB48 N-(5-hydroxypentyl) metabolite are the cannabinoid receptors, specifically the CB1 and CB2 receptors . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, appetite, and memory.

Mode of Action

This compound, like other synthetic cannabinoids, binds to the CB1 and CB2 receptors . This binding mimics the effects of naturally occurring cannabinoids, such as anandamide and 2-arachidonoylglycerol. The compound’s interaction with these receptors leads to changes in the release of neurotransmitters in the brain, which can result in alterations in mood, perception, and other cognitive functions .

Biochemical Pathways

It is known that activation of cannabinoid receptors can influence the activity of various signaling pathways, including the adenylate cyclase-camp pathway, the mapk/erk pathway, and the pi3k/akt pathway . These pathways play key roles in cellular processes such as cell proliferation, differentiation, and survival.

Pharmacokinetics

It is known that the compound is a potential urinary metabolite of akb48, characterized by monohydroxylation of the n-alkyl chain This suggests that the compound undergoes metabolism in the body, which can affect its bioavailability

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific physiological context. Due to its activity at cannabinoid receptors, the compound can have a wide range of effects, including alterations in mood, perception, and cognition . .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH can affect the stability of the compound. Additionally, individual factors, including genetics, age, and health status, can influence how the compound is metabolized and its overall effects

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of AKB48 N-(5-hydroxypentyl) metabolite involves the hydroxylation of the N-pentyl chain of AKB48. This can be achieved through various oxidative processes, often mediated by cytochrome P450 enzymes, particularly CYP3A4 . The reaction conditions typically involve the use of human liver microsomes or recombinant enzymes in the presence of specific inhibitors to control the reaction .

Industrial Production Methods: Industrial production of this compound is not well-documented, as it is primarily used for research purposes. the process would likely involve large-scale synthesis using similar oxidative methods, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: AKB48 N-(5-hydroxypentyl) metabolite primarily undergoes oxidative reactions. The hydroxylation of the N-pentyl chain is a key reaction, mediated by cytochrome P450 enzymes . Other potential reactions include further oxidation to form carboxylic acids or conjugation reactions to form glucuronides or sulfates.

Common Reagents and Conditions:

    Oxidation: Cytochrome P450 enzymes, human liver microsomes, specific inhibitors.

    Conjugation: Glucuronic acid, sulfuric acid, appropriate transferase enzymes.

Major Products:

    Oxidation: Formation of carboxylic acids.

    Conjugation: Formation of glucuronides and sulfates.

Comparison with Similar Compounds

  • 5-fluoro AKB48 N-(4-hydroxypentyl) metabolite
  • JWH 018 adamantyl carboxamide
  • STS-135

Comparison: AKB48 N-(5-hydroxypentyl) metabolite is unique due to the specific hydroxylation on the fifth carbon of the pentyl chain. This structural modification can influence its binding affinity and activity at cannabinoid receptors compared to other similar compounds . For instance, the addition of a fluorine atom in 5-fluoro AKB48 N-(4-hydroxypentyl) metabolite significantly increases its affinity for cannabinoid receptors .

Properties

IUPAC Name

N-(1-adamantyl)-1-(5-hydroxypentyl)indazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O2/c27-9-5-1-4-8-26-20-7-3-2-6-19(20)21(25-26)22(28)24-23-13-16-10-17(14-23)12-18(11-16)15-23/h2-3,6-7,16-18,27H,1,4-5,8-15H2,(H,24,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHUVNYPOUNCRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=O)C4=NN(C5=CC=CC=C54)CCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401342413
Record name 1-(5-Hydroxypentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1778734-77-2
Record name 1-(5-Hydroxypentyl)-N-tricyclo[3.3.1.13,7]dec-1-yl-1H-indazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401342413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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